

spectroscopic data for 4-amino-N-cyclopropylbenzenesulfonamide (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-amino-N-cyclopropylbenzenesulfonamide

Cat. No.: B061937

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Spectroscopic Data for **4-amino-N-cyclopropylbenzenesulfonamide**: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound **4-amino-N-cyclopropylbenzenesulfonamide**. However, a thorough search of available scientific literature and chemical databases has revealed a significant scarcity of published experimental spectroscopic data (NMR, IR, MS) for this specific molecule. The CAS number for **4-amino-N-cyclopropylbenzenesulfonamide** is 177785-41-0.^[1]

Due to the lack of specific data for the target compound, this guide will present a template for the expected data based on closely related structures and provide detailed, generalized experimental protocols for obtaining such data. This will serve as a valuable resource for researchers who intend to synthesize and characterize **4-amino-N-cyclopropylbenzenesulfonamide**.

Data Presentation

The following tables are structured to present the anticipated spectroscopic data for **4-amino-N-cyclopropylbenzenesulfonamide**. The values provided are illustrative placeholders and should be replaced with experimentally determined data.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Value	s, d, t, q, m	#H	Aromatic/Aliphatic Proton
Value	s, d, t, q, m	#H	Aromatic/Aliphatic Proton
Value	s, d, t, q, m	#H	Aromatic/Aliphatic Proton
Value	s, d, t, q, m	#H	Aromatic/Aliphatic Proton

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Value	Aromatic/Aliphatic Carbon
Value	Aromatic/Aliphatic Carbon
Value	Aromatic/Aliphatic Carbon
Value	Aromatic/Aliphatic Carbon

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
Value	s, m, w, br	Functional Group Vibration
Value	s, m, w, br	Functional Group Vibration
Value	s, m, w, br	Functional Group Vibration
Value	s, m, w, br	Functional Group Vibration

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
Value	Value	[M+H] ⁺ , [M] ⁺ , Fragment
Value	Value	[M+H] ⁺ , [M] ⁺ , Fragment
Value	Value	[M+H] ⁺ , [M] ⁺ , Fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-amino-N-cyclopropylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of the purified **4-amino-N-cyclopropylbenzenesulfonamide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - The spectrometer is tuned and locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - Data is processed with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ^{13}C NMR spectrum.
- Typical parameters include a 90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR for adequate signal-to-noise ratio.
- Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - The spectrum is typically collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

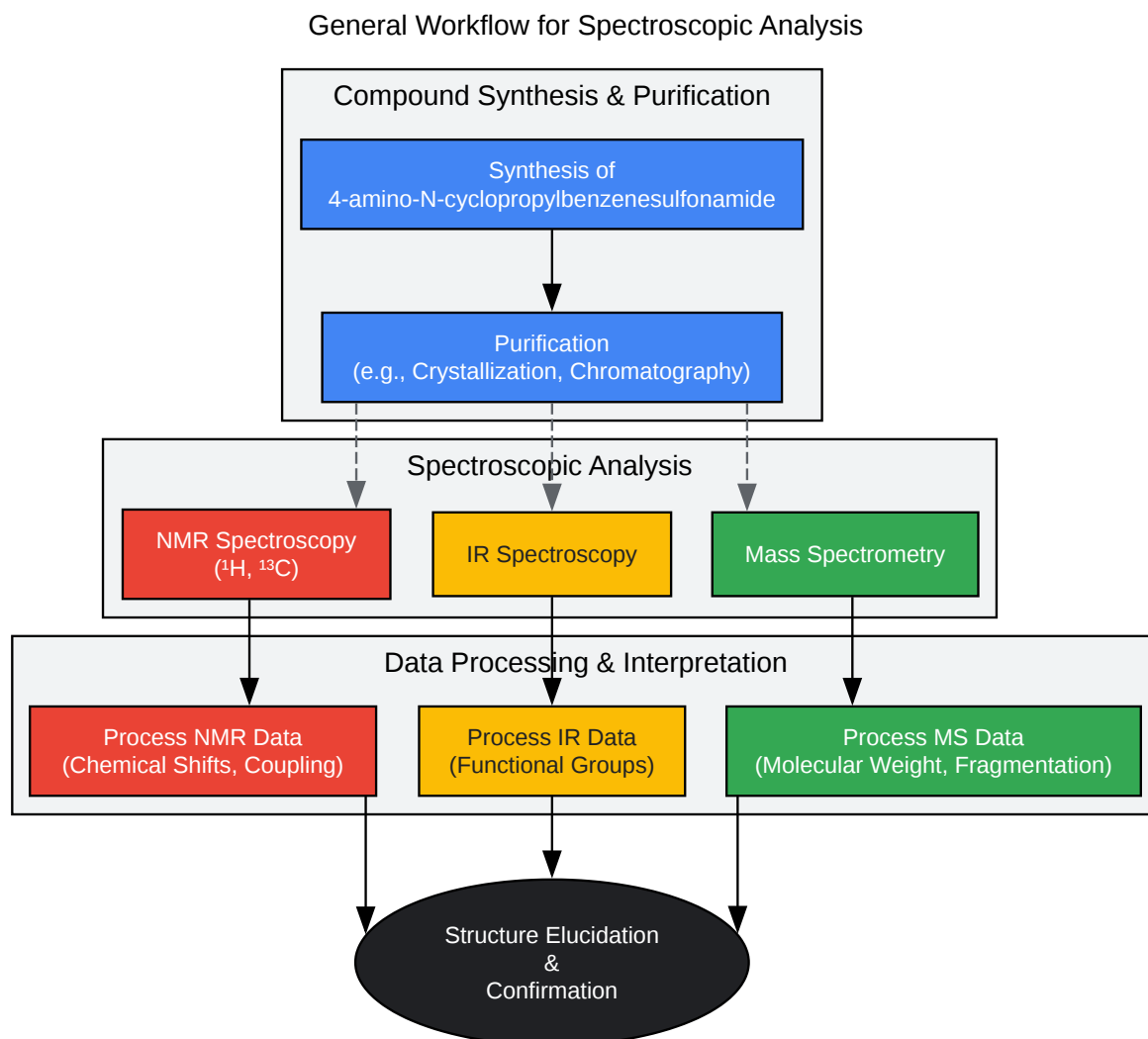
- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

- Sample Preparation:
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
 - A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - The instrument is operated in positive or negative ion mode.
 - Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the molecular ion.
 - The mass spectrum is acquired over a relevant m/z range.
 - For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements for elemental composition determination.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure elucidation.

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References

- 1. scbt.com [scbt.com]
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